Methyl 2-methylbutyrate Sweetness Enhancement Efficacy: Direct Head-to-Head Comparison with Ethyl 2-methylbutyrate in Sucrose Solutions
In a controlled sensory study evaluating odor-induced sweetness enhancement, both methyl 2-methylbutyrate and ethyl 2-methylbutyrate demonstrated significant sweetness promotion across all sucrose concentrations (p < 0.05). However, critical differentiation emerged in non-nutritive sweetener (NNS) systems: only ethyl 2-methylbutyrate significantly heightened sweetness when 80% sucrose was replaced by erythritol [1]. This indicates that while the methyl ester is effective in pure sucrose systems, the ethyl ester demonstrates superior performance in erythritol-sucrose hybrid sweetener systems.
| Evidence Dimension | Sweetness enhancement significance in sucrose solutions |
|---|---|
| Target Compound Data | Significant sweetness enhancement in all sucrose solutions (p < 0.05) |
| Comparator Or Baseline | Ethyl 2-methylbutyrate: significant sweetness enhancement in all sucrose solutions (p < 0.05) |
| Quantified Difference | Equivalent significance in sucrose-only systems; ethyl ester superior in erythritol-sucrose hybrid (80% sucrose replacement condition) |
| Conditions | Five sucrose concentration solutions; sensory panel evaluation; 10 fruit aroma compounds tested |
Why This Matters
This finding directs formulation strategy: methyl 2-methylbutyrate is fully effective in conventional sugar-containing flavor systems, but formulators developing reduced-sugar products using erythritol should preferentially select the ethyl homolog for reliable sweetness enhancement.
- [1] Zhang J, Xiao Z, Hu Y, Niu Y, Yang B. Five Representative Esters and Aldehydes from Fruits Can Enhance Sweet Perception. SSRN Preprint. 2023. DOI: 10.2139/ssrn.4628081. View Source
